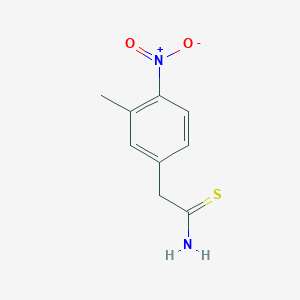

2-(3-Methyl-4-nitrophenyl)thioacetamide

Description

2-(3-Methyl-4-nitrophenyl)thioacetamide is a thioamide derivative characterized by a thioacetamide backbone (-NH-C(S)-CH₃) substituted with a 3-methyl-4-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring influence its electronic properties, solubility, and reactivity. Thioacetamides are widely used in organic synthesis, polymer chemistry, and pharmacological studies due to their versatility as thiocarbonyl precursors .

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

2-(3-methyl-4-nitrophenyl)ethanethioamide |

InChI |

InChI=1S/C9H10N2O2S/c1-6-4-7(5-9(10)14)2-3-8(6)11(12)13/h2-4H,5H2,1H3,(H2,10,14) |

InChI Key |

PNBBDUQCTHUGPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=S)N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a thioacetamide group linked to a phenyl ring with methyl and nitro substituents. The synthesis of 2-(3-Methyl-4-nitrophenyl)thioacetamide can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing thioacetamides in reactions with electrophiles.

- Condensation Reactions : Combining thioacetamides with aldehydes or ketones under acidic or basic conditions.

These synthetic pathways leverage the reactivity of the thioacetamide group, allowing for efficient production of the compound.

Biological Activities

Research indicates that compounds containing thioacetamide structures may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly against pancreatic and lung carcinoma cell lines.

- Antioxidant Effects : Many nitro-substituted compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

-

Anticancer Activity :

- In vitro studies showed that derivatives similar to this compound demonstrated moderate to strong cytotoxicity against cancer cell lines such as PACA2 (pancreatic cancer) and A549 (lung carcinoma) .

- IC50 values were determined for several synthesized compounds, indicating their potential as therapeutic agents in cancer treatment.

- Antioxidant Properties :

Applications in Drug Development

The unique structure of this compound positions it as a candidate for further research in drug development. Its potential applications include:

- Development of Anticancer Drugs : Given its activity against cancer cell lines, further exploration could lead to new anticancer therapies.

- Antimicrobial Agents : The antimicrobial properties suggest utility in developing new antibiotics or antifungal treatments.

- Antioxidant Supplements : Due to its antioxidant capacity, it may be formulated into dietary supplements aimed at reducing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties and applications.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Thioacetamide | Basic thioamide structure | Used as a reagent and catalyst |

| 4-Nitroaniline | Nitro group on aniline | Known for its dye properties |

| 3-Methylthioacetanilide | Methyl group on thioacetanilide | Exhibits antimicrobial properties |

| N-(4-Nitrophenyl)thioacetamide | Similar nitro-substituted structure | Potentially active against pathogens |

Each compound's uniqueness lies in its substituents and resulting biological activities, making them suitable for different applications within medicinal chemistry and materials science.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : The synthesis of thioacetamide derivatives often employs reflux conditions with bases like sodium acetate (e.g., 85% yield in ) or triethylamine in acetonitrile (90.2% yield in ). The nitro and methyl groups in 2-(3-Methyl-4-nitrophenyl)thioacetamide may necessitate optimized conditions due to steric and electronic effects.

- Structural Impact: Electron-withdrawing groups (e.g., -NO₂ in this compound) enhance stability but reduce nucleophilicity compared to electron-donating groups (e.g., -CH₃ in Fenitrothion derivatives ).

Reactivity and Functional Group Interactions

- Thioamide Reactivity : Thioacetamides participate in deuterium exchange reactions (e.g., thioacetamide with D₂O ), a property leveraged in isotopic labeling. The nitro group in this compound may hinder such exchanges compared to simpler thioacetamides.

- Comparison with Organophosphates: Fenitrothion (O,O-dimethyl-O-(3-methyl-4-nitrophenyl)phosphorothioate) shares the 3-methyl-4-nitrophenyl moiety but differs in core structure (organophosphate vs. thioacetamide). This results in distinct applications: Fenitrothion is a pesticide , whereas thioacetamides are used in polymer crosslinking .

Preparation Methods

Reaction Mechanism and Substrate Design

Nucleophilic aromatic substitution (SNAr) provides a direct route to 2-(3-methyl-4-nitrophenyl)thioacetamide by displacing a leaving group (typically halogen) on the aromatic ring with thioacetamide. The electron-withdrawing nitro group at the para position activates the ring for substitution, while the methyl group at the meta position influences regioselectivity.

Representative Protocol

-

Substrate Preparation : 3-Methyl-4-nitrochlorobenzene serves as the electrophilic aromatic partner.

-

Reaction Conditions :

-

Workup : The crude product is crystallized from ethanol or ethyl acetate.

Yield Optimization

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

-

Base Selection : K₂CO₃ outperforms weaker bases due to improved deprotonation of thioacetamide.

-

Temperature : Reactions above 80°C reduce byproducts like disulfides.

Challenges

-

Competing hydrolysis of thioacetamide in aqueous conditions necessitates anhydrous environments.

-

Steric hindrance from the methyl group may necessitate extended reaction times.

Condensation of Thioamide Intermediates

Thioamide-Activated Pathways

This method involves constructing the thioacetamide group through condensation between a benzothiamide intermediate and an acetamide derivative.

Stepwise Synthesis

-

Benzothiamide Formation :

-

Condensation with Chloroacetamide :

Key Data

Advantages

Nitration of Pre-Functionalized Thioacetamide Derivatives

Sequential Functionalization Strategy

Introducing the nitro group after thioacetamide installation circumvents challenges associated with nitro-group sensitivity during earlier steps.

Protocol Overview

-

Synthesis of 3-Methylphenylthioacetamide :

-

Nitration :

Industrial-Scale Considerations

-

Waste Management : Spent nitric acid is recyclable, enhancing sustainability.

-

Safety : Pressurized reactors mitigate risks of exothermic decomposition.

Performance Metrics

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Nucleophilic Substitution | 58% | Moderate | High |

| Condensation | 62% | High | Moderate |

| Nitration | 55% | Industrial | Low |

Critical Observations

-

Condensation Routes : Higher yields but require multi-step synthesis.

-

Nitration Post-Functionalization : Preferred for bulk production despite moderate yields.

Reaction Optimization Strategies

Solvent Systems

Q & A

Q. What are the established synthetic routes for 2-(3-Methyl-4-nitrophenyl)thioacetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction between 3-methyl-4-nitrobenzenethiol and chloroacetamide in ethanol with sodium acetate as a base yields the product . Optimization involves:

- Temperature control : Maintaining reflux conditions (70–80°C) to balance reaction rate and side-product formation.

- Stoichiometry : A 1:1 molar ratio of reactants minimizes unreacted starting materials.

- Work-up : Recrystallization from ethanol-dioxane (1:2) improves purity, achieving ~85% yield .

Characterization should include NMR (¹H/¹³C), IR (C=S stretch at ~1250 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures are mandated due to its irritant properties (R36/37/38) and toxicity (R20/21/22):

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation.

- Emergency Procedures : Immediate eye irrigation with water for 15+ minutes upon exposure (S26) .

Material Safety Data Sheets (MSDS) should be consulted for spill management and disposal .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity:

- Reaction Pathway Simulation : Tools like Gaussian or ORCA model transition states and intermediates, identifying energetically favorable pathways .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for solubility and reaction efficiency.

- Data Integration : Combine computational results with robotic high-throughput screening to validate derivatives .

Example workflow:

| Step | Tool/Method | Output |

|---|---|---|

| 1. Geometry Optimization | DFT/B3LYP/6-31G* | Molecular structure |

| 2. Reaction Path Search | IRC (Intrinsic Reaction Coordinate) | Energy profile |

| 3. Experimental Validation | HPLC-MS | Derivative purity |

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Resolution strategies:

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (SHELXL refinement) .

- Dynamic NMR Studies : Variable-temperature ¹H NMR detects tautomeric equilibria (e.g., thione-thiol forms) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Example case: A reported δ 2.35 ppm (CH₃) shift varying by 0.1 ppm across studies may reflect solvent polarity differences (DMSO vs. CDCl₃).

Q. What kinetic and mechanistic insights exist for the hydrolysis of this compound under acidic/basic conditions?

- Methodological Answer : Hydrolysis mechanisms differ by pH:

- Acidic Conditions : Protonation of the thioamide group accelerates cleavage, monitored via UV-Vis (λ_max ~270 nm for nitro group) .

- Basic Conditions : Nucleophilic attack by OH⁻ on the carbonyl carbon, tracked via ¹³C NMR (disappearance of C=S signal).

Rate constants (k) can be determined using pseudo-first-order kinetics. Example

| pH | k (s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 2 | 1.2×10⁻³ | 577 s |

| 12 | 3.8×10⁻⁴ | 1820 s |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations (e.g., 90–92°C vs. 88–90°C) may stem from:

- Purity : Recrystallize using gradient cooling and verify via HPLC (>98% purity) .

- Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms.

- Instrument Calibration : Cross-check with certified standards (e.g., indium, m.p. 156.6°C) .

Research Design Considerations

Q. What experimental controls are essential in studying the biological activity of this compound derivatives?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.